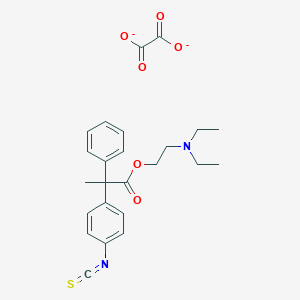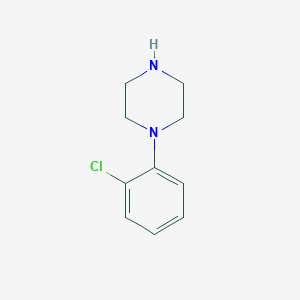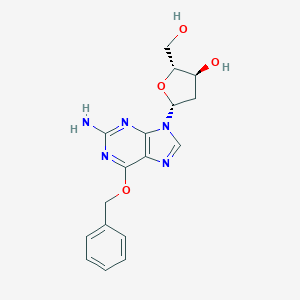
O(6)-Benzyl-2'-deoxyguanosine
Übersicht
Beschreibung
O(6)-Benzyl-2'-deoxyguanosine is a modified nucleoside that has been studied for its potential to enhance the antitumor action of chloroethylnitrosourea, a chemotherapeutic agent. Its structure includes a benzyl group attached to the oxygen at the 6th position of the guanine base in 2'-deoxyguanosine. This modification is significant because it can affect the activity of O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair, which can confer resistance to alkylating chemotherapeutic agents .
Synthesis Analysis
The synthesis of O(6)-Benzyl-2'-deoxyguanosine and related derivatives has been achieved through various methods. One approach involves the use of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs extended to peracetyl and N2-acetyl derivatives, which are potentially water-soluble . Another method described the conversion of the 3',5'-bis-O-TBDMS derivative of 2'-deoxyguanosine to its O6-aryl ethers in two simple steps, including a novel nonaqueous O6-desulfonylation method . Additionally, the alkylation of 2'-deoxyguanosine with diazoalkanes has been used to produce O(6)-alkyl-2'-deoxyguanosine .
Molecular Structure Analysis
The molecular structure of O(6)-Benzyl-2'-deoxyguanosine is characterized by the presence of a benzyl group at the O6 position of the guanine base. This structural modification is crucial for its biological activity, as it has been shown that benzyl and 4-halobenzyl are the O6-substituents required to afford significant activity in enhancing the cytotoxic effect of chloroethylnitrosourea .
Chemical Reactions Analysis
O(6)-Benzyl-2'-deoxyguanosine can undergo various chemical reactions, including the formation of glucuronic acid conjugates, which are secreted in the bile. It can also be metabolized to yield O6-benzylguanine and 2'-deoxyguanosine . Furthermore, folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to inactivate human alkyltransferase, showing that these derivatives can be more potent inactivators than the parent nucleoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of O(6)-Benzyl-2'-deoxyguanosine include its solubility in aqueous media, which is a pharmacological advantage over other related compounds like O6-benzylguanine. Its metabolism and disposition have been studied in Sprague-Dawley rats, showing that it is partially metabolized to a glucuronic acid conjugate and excreted mainly in urine. The intracellular levels of the drug indicate that entrapment inside cells is not a significant feature for this drug . Additionally, prodrugs of O(6)-Benzyl-2'-deoxyguanosine have been synthesized, which are stable at physiological pH and can be cleaved by beta-glucuronidase to release the active drug .
Wissenschaftliche Forschungsanwendungen
Antitumor Drug Modulator : O(6)-Benzyl-2'-deoxyguanosine is being explored as a potential antitumor drug modulator. It is intended to reduce or eliminate O6-alkylguanine-DNA alkyltransferase activity in tumors before treatment with genotoxic chemotherapeutic alkylating agents. Its advantage over other compounds lies in its greater solubility in aqueous media, potentially offering pharmacologic benefits (Kokkinakis et al., 1994).
Prodrug Development : Research has been conducted on developing prodrugs of O(6)-Benzyl-2'-deoxyguanosine. These prodrugs are more stable at physiological pH and are less active as inactivators of O(6)-alkylguanine-DNA alkyltransferase than O(6)-Benzyl-2'-deoxyguanosine itself. They are designed to be cleaved by beta-glucuronidase to release the active drug, which can be used in specific therapies for tumors (Wei et al., 2005).
Alkyltransferase Inactivation : Folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to inactivate human alkyltransferase. This is crucial for enhancing the efficacy of chemotherapeutic agents. Some derivatives have shown more potent alkyltransferase inactivation than the parent nucleoside (Javanmard et al., 2007).
Oligodeoxyribonucleotide Synthesis : O(6)-Benzyl-2'-deoxyguanosine has been incorporated into oligodeoxyribonucleotide synthetic schemes. This application is significant in the field of genetic research and molecular biology, demonstrating the versatility of this compound (Watkins et al., 1982).
Enhancing Antitumor Action : Various derivatives of O(6)-Benzyl-2'-deoxyguanosine have been synthesized and tested for their ability to enhance the cytotoxic effect of chloroethylnitrosourea, a chemotherapeutic agent. This research is pivotal in discovering new methods to increase the efficacy of existing cancer treatments (Mounetou et al., 1997).
Depletion of MGMT Activity : O(6)-Benzyl-2'-deoxyguanosine has been studied for its role in depleting O6-methylguanine-DNA methyltransferase (MGMT) activity in vivo. This is significant because MGMT provides resistance against certain cancer chemotherapeutic agents. Understanding the mechanism of this depletion can lead to more effective cancer treatments (Kokkinakis et al., 1996).
DNA Adduct Formation Study : The formation of DNA adducts, like 8-hydroxy-2’-deoxyguanosine, has been studied in the presence of O(6)-Benzyl-2'-deoxyguanosine. This research contributes to understanding how DNA damage occurs and could lead to the development of new strategies for cancer prevention and therapy (Budiawan et al., 2018).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and reactivity. It also includes precautions that should be taken when handling the compound.
Zukünftige Richtungen
This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods for synthesizing the compound.
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926478 | |
| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O(6)-Benzyl-2'-deoxyguanosine | |
CAS RN |
129732-90-7 | |
| Record name | O(6)-Benzyl-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



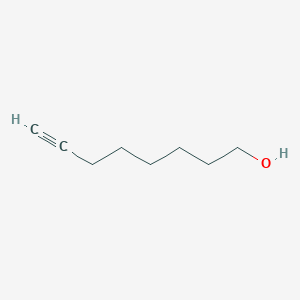
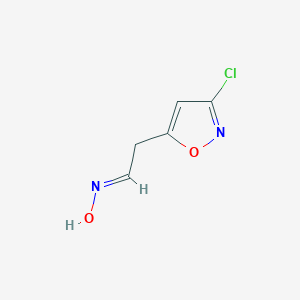
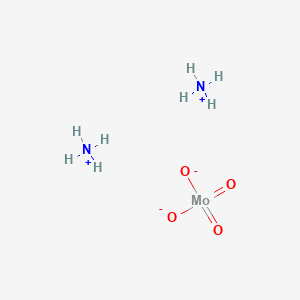
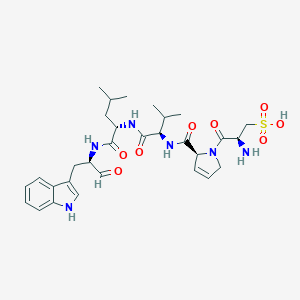
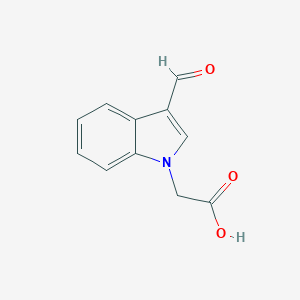
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
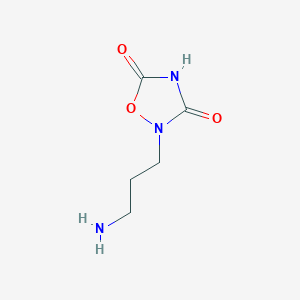
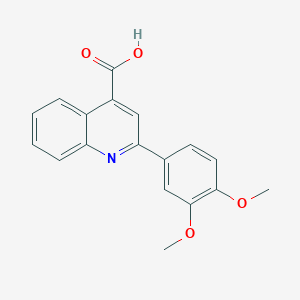
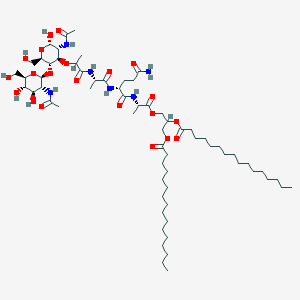
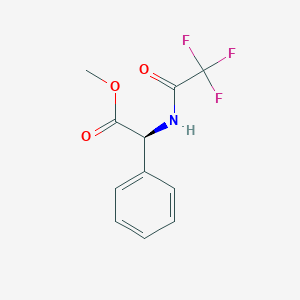
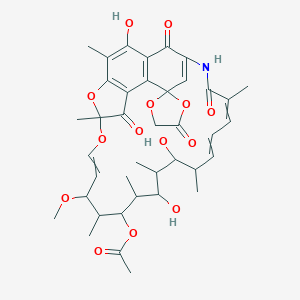
![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)
